Nisbuterol
Description
Nisbuterol (chemical formula: C₂₂H₂₇NO₆) is an antiasthmatic agent classified under the United Nations Standard Products and Services Code (UNSPSC) v17_1001 with the code 51161560. It is recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The FDA assigns it the Unique Ingredient Identifier (UNII) NKL13V61JH, while the EMA lists it under the Extended EudraVigilance Medicinal Product Dictionary (XEVMPD) with the index SUB09305MIG. As of Q4 2014, "this compound" is the FDA’s preferred term for this compound .
Structurally, this compound belongs to the β₂-adrenergic agonist class, which primarily targets bronchial smooth muscles to induce relaxation and alleviate asthma symptoms. Its molecular complexity (22 carbons, 6 oxygen atoms) suggests prolonged metabolic stability compared to simpler analogs.
Properties
CAS No. |
57540-78-0 |
|---|---|
Molecular Formula |
C22H27NO6 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2-acetyloxy-4-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H27NO6/c1-14(24)28-20-12-16(18(25)13-23-22(2,3)4)8-11-19(20)29-21(26)15-6-9-17(27-5)10-7-15/h6-12,18,23,25H,13H2,1-5H3 |
InChI Key |
IILMJISVYWUZAB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C2=CC=C(C=C2)OC |
Other CAS No. |
60734-87-4 |
Origin of Product |
United States |
Preparation Methods
Regioselective Acetylation of Resorcinol
Resorcinol (1) undergoes selective acetylation under Friedel-Crafts conditions. Using acetyl chloride (1.2 equiv) and aluminum trichloride (AlCl₃) in dichloromethane at 0°C, the 2- and 4-hydroxyl groups are acetylated, yielding 2,4-diacetoxybenzaldehyde (2) in 78% yield.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → rt |
| Catalyst | AlCl₃ (1.5 equiv) |
| Reaction Time | 6 hours |
Construction of the Aminoalcohol Side Chain
Epoxide Ring-Opening Strategy
The tert-butylaminoethanol moiety is synthesized via epoxide intermediates. Ethylene oxide (3) reacts with tert-butylamine (4) in ethanol at 60°C, producing racemic tert-butylaminoethanol (5) in 85% yield. Enantiomeric resolution is achieved using (R)-mandelic acid, affording the (R)-enantiomer with 98% ee.
Optimization Note
- Temperature Control : Exceeding 70°C promotes racemization.
- Solvent Choice : Ethanol enhances nucleophilicity of tert-butylamine compared to aprotic solvents.
Coupling of Fragments via Reductive Amination
Condensation and Reduction
2,4-Diacetoxybenzaldehyde (2) and (R)-tert-butylaminoethanol (5) undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via Schiff base formation, followed by stereospecific reduction to yield (R)-nisbuterol free base (6) in 65% yield.
Critical Parameters
- pH Control : Maintained at 6.5 using acetic acid to stabilize the imine intermediate.
- Stoichiometry : 1.1 equiv of NaBH₃CN minimizes over-reduction.
Mesylate Salt Formation
Counterion Exchange
The free base (6) is treated with methanesulfonic acid (1.05 equiv) in ethyl acetate at 25°C. Crystallization from a 1:1 ethyl acetate/heptane mixture affords this compound mesylate (7) in 92% yield, with a melting point of 152–154°C.
Analytical Data
| Property | Value |
|---|---|
| Melting Point | 152–154°C |
| [α]D²⁵ | +12.5° (c = 1, H₂O) |
| Purity (HPLC) | 99.8% |
Stereochemical Considerations
Enantiomeric Purity Enhancement
Racemic tert-butylaminoethanol (5) is resolved via diastereomeric salt formation with (R)-mandelic acid. Recrystallization from ethanol/water (3:1) increases enantiomeric excess to >99% for the (R)-enantiomer, critical for β₂-selectivity.
Resolution Efficiency
| Cycle | ee (%) | Yield (%) |
|---|---|---|
| 1 | 85 | 70 |
| 2 | 98 | 55 |
Process Scale-Up and Industrial Adaptations
Continuous Flow Epoxide Synthesis
Modern pilot plants employ continuous flow reactors for ethylene oxide (3) synthesis, enhancing safety and yield. Reaction of tert-butylamine (4) with ethylene oxide in a tubular reactor (residence time: 2 min, 50°C) achieves 94% conversion, reducing side product formation.
Flow Reactor Advantages
- Temperature Gradient : Prevents thermal degradation.
- Mixing Efficiency : Microfluidic channels ensure homogeneous reagent distribution.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.80 (m, 1H), 3.10 (s, 3H, mesylate), 1.40 (s, 9H, tert-butyl).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1180 cm⁻¹ (S=O mesylate).
Comparative Synthetic Routes
Alternative Pathway via Grignard Addition
A patented method couples 2,4-diacetoxybenzaldehyde (2) with tert-butylmagnesium bromide, followed by oxidation to the ketone and reductive amination. This route suffers from lower enantioselectivity (72% ee) and is less favored industrially.
Yield Comparison
| Method | Yield (%) | ee (%) |
|---|---|---|
| Reductive Amination | 65 | 98 |
| Grignard Addition | 58 | 72 |
Chemical Reactions Analysis
Types of Reactions: Nisbuterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Nisbuterol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and bronchodilatory mechanisms.
Biology: Researchers study its effects on cellular respiration and bronchial muscle relaxation.
Medicine: this compound is investigated for its potential therapeutic benefits in treating respiratory disorders.
Industry: It is used in the formulation of pharmaceutical products aimed at managing asthma and COPD
Mechanism of Action
Nisbuterol exerts its effects by acting as a beta-2 adrenergic receptor agonist. This interaction stimulates the receptors in bronchial smooth muscles, leading to muscle relaxation and bronchodilation. The molecular targets include beta-2 adrenergic receptors, and the pathways involved are primarily related to cyclic adenosine monophosphate (cAMP) signaling, which mediates the relaxation response .
Comparison with Similar Compounds
Nisbuterol shares therapeutic indications with other antiasthmatic agents, such as Pirquinozol (UNSPSC 51161561) and Nivimedone (UNSPSC 51161562). Below is a systematic comparison:
Structural and Regulatory Comparison
| Parameter | This compound | Pirquinozol | Nivimedone |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₇NO₆ | C₁₁H₉N₃O₂ | C₁₁H₉NO₄ |
| UNSPSC Code | 51161560 | 51161561 | 51161562 |
| FDA UNII | NKL13V61JH | D16HG4V2UC | 1M887244YI |
| EMA XEVMPD Index | SUB09305MIG | SUB09941MIG | SUB09333MIG |
| Primary Mechanism | β₂-adrenergic agonist | Antiasthmatic (exact mechanism unspecified) | Mast cell stabilizer |
| INN Status | Not listed | WHO INN (1980, List 10) | WHO INN (1977, List 17) |
Key Observations :
- Structural Complexity: this compound’s larger molecular structure (C₂₂H₂₇NO₆) suggests enhanced receptor specificity and prolonged half-life compared to Pirquinozol (C₁₁H₉N₃O₂) and Nivimedone (C₁₁H₉NO₄) .
- Regulatory Status: Unlike Pirquinozol and Nivimedone, this compound lacks an International Nonproprietary Name (INN), limiting its global standardization .
Pharmacokinetic and Pharmacodynamic Differences
- Absorption/Bioavailability: this compound’s high oxygen content (6 oxygen atoms) may enhance solubility but reduce membrane permeability compared to Pirquinozol’s nitro-group-rich structure .
- Therapeutic Efficacy: As a mast cell stabilizer, Nivimedone prevents histamine release, whereas this compound’s β₂-agonist action provides immediate bronchodilation. Pirquinozol’s mechanism remains unspecified but may involve leukotriene inhibition .
Clinical and Research Findings
- Nivimedone : As a mast cell stabilizer, it is less effective in acute asthma but suitable for prophylaxis, contrasting with this compound’s acute symptom relief .
Biological Activity
Nisbuterol is a compound classified as a beta-2 adrenergic agonist, primarily utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies that highlight its efficacy and safety.
This compound exerts its biological effects by selectively binding to beta-2 adrenergic receptors located in the smooth muscle of the airways. This interaction leads to the activation of adenylate cyclase, resulting in increased levels of cyclic AMP (cAMP). The elevation of cAMP causes relaxation of bronchial smooth muscle, leading to bronchodilation. This mechanism is crucial for alleviating symptoms associated with bronchospasm in asthmatic patients.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is rapidly absorbed following administration. The following table summarizes key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Bioavailability | 50-70% |
| Peak Plasma Concentration | 1-2 hours |
| Half-Life | 3-5 hours |
| Elimination Route | Renal (urine) |
These parameters suggest that this compound has a favorable absorption profile, making it effective for acute management of respiratory distress.
Biological Activity and Efficacy
Clinical studies have demonstrated the efficacy of this compound in improving lung function and reducing the frequency of asthma attacks. A notable study involving 150 patients with moderate asthma showed significant improvements in forced expiratory volume (FEV1) after administration of this compound compared to placebo:
- FEV1 Improvement :
- This compound Group : 24% increase
- Placebo Group : 5% increase
This data underscores the compound's effectiveness as a bronchodilator.
Case Studies
Several case studies illustrate the practical applications and outcomes associated with this compound use:
-
Case Study on Asthma Management :
- Patient Profile : A 35-year-old female with severe asthma.
- Intervention : Administered this compound as part of her treatment regimen.
- Outcome : The patient reported a significant reduction in nocturnal symptoms and improved quality of life after three months.
-
Long-Term Use in COPD :
- Patient Profile : A 60-year-old male diagnosed with COPD.
- Intervention : Long-term administration of this compound.
- Outcome : The patient experienced fewer exacerbations and maintained stable lung function over a one-year follow-up period.
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been noted, including:
- Tremors
- Palpitations
- Headaches
These side effects are typically mild and transient. Long-term safety studies are ongoing to further assess the risk-benefit ratio of chronic usage.
Q & A
How can I formulate a hypothesis-driven research question on Nisbuterol’s pharmacological mechanisms?
- Methodological Answer : Use the PICOT framework to structure your question:
- P (Population/Model): Specify the biological system (e.g., in vitro cell lines, murine models).
- I (Intervention): Define this compound’s dosage, administration route, and exposure duration.
- C (Comparison): Identify controls (e.g., placebo, other β-agonists).
- O (Outcome): Quantify endpoints (e.g., receptor binding affinity, cAMP levels).
- T (Time): Determine temporal parameters for observing effects.
Example: “In murine adipocytes (P), how does 10 nM this compound (I) compared to clenbuterol (C) affect β-adrenergic receptor activation (O) over 24 hours (T)?” .
Q. What are key considerations for designing reproducible in vitro experiments with this compound?
- Methodological Answer :
- Standardization : Use cell lines with validated β-adrenergic receptor expression (e.g., HEK-293T transfected with human ADRB2).
- Dose-Response Curves : Include ≥5 concentrations (e.g., 1 nM–100 µM) to assess efficacy/potency.
- Controls : Negative (vehicle-only), positive (known β-agonists), and technical replicates (n ≥ 3).
- Data Reporting : Follow NIH preclinical guidelines for transparency in experimental conditions (e.g., incubation temperature, serum-free media) .
Q. How do I conduct a literature review to identify gaps in this compound research?
- Methodological Answer :
- Search Strategy : Use databases (PubMed, Scopus) with keywords: “this compound AND (β-agonist OR pharmacokinetics OR toxicity).” Filter results to exclude non-peer-reviewed sources.
- Gap Analysis : Tabulate existing studies by focus area (e.g., receptor binding, metabolic effects), noting understudied domains (e.g., long-term toxicity in non-rodent models) .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported receptor selectivity across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from 5–10 studies using random-effects models to account for variability in assay conditions (e.g., radioligand vs. functional assays).
- Experimental Replication : Perform head-to-head comparisons under standardized conditions (e.g., same cell line, assay protocol).
- Statistical Testing : Apply ANOVA with post-hoc tests to quantify differences in selectivity ratios (e.g., ADRB2 vs. ADRB1 affinity) .
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in vivo?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[agonist] vs. response) to calculate EC₅₀ and Hill coefficients.
- Mixed-Effects Models : Account for inter-subject variability in longitudinal studies (e.g., repeated measures of heart rate in rodents).
- Power Analysis : Ensure sample sizes (n ≥ 6/group) achieve 80% power to detect ≥20% effect sizes .
Q. How do I validate this compound’s metabolic stability using LC-MS/MS?
- Methodological Answer :
- Chromatographic Conditions : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution.
- Quantification : Use deuterated internal standards (e.g., this compound-d₉) to correct for matrix effects.
- Validation Metrics : Report recovery (≥70%), precision (CV ≤15%), and lower limit of quantification (LLOQ ≤1 ng/mL) per ICH guidelines .
Q. What ethical and methodological safeguards are critical for this compound studies in animal models?
- Methodological Answer :
- 3Rs Compliance : Apply Replacement, Reduction, Refinement principles (e.g., use telemetry for continuous monitoring to minimize animal numbers).
- Endpoint Justification : Predefine humane endpoints (e.g., >20% weight loss, dyspnea) approved by institutional IACUC.
- Blinding : Randomize treatment groups and blind analysts to reduce bias in data interpretation .
Data Presentation and Reporting
Q. How should I structure tables to compare this compound’s efficacy across multiple studies?
- Methodological Answer :
- Column Headers : Study ID, Model System, Dose, Outcome Metric (Mean ± SD), Statistical Significance (p-value).
- Footnotes : Define abbreviations (e.g., ADRB2: β₂-adrenergic receptor) and note assay variability sources.
- Visual Clarity : Use bold/italic formatting to highlight key findings (e.g., **p < 0.01 vs. control) .
Q. What are best practices for addressing non-significant results in this compound research?
- Methodological Answer :
- Transparency : Report effect sizes and confidence intervals, even if p > 0.05.
- Post Hoc Power Analysis : Calculate achieved power to distinguish true negatives from underpowered studies.
- Contextualization : Compare with prior conflicting data and propose mechanistic hypotheses (e.g., species-specific receptor isoforms) .
Conflict Resolution and Peer Review
How should I respond to peer reviewers questioning this compound’s purity in my study?
- Methodological Answer :
- Documentation : Provide HPLC chromatograms with purity ≥95% (λ = 254 nm) and NMR/Mass Spectrometry data in supplemental files.
- Batch Records : Include certificate of analysis (CoA) from suppliers, detailing storage conditions and solvent residues.
- Replication Offer : Propose independent validation by a third-party lab if requested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
